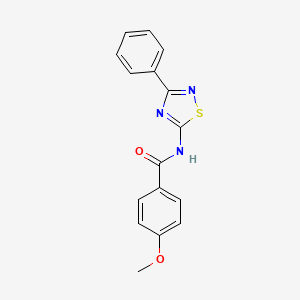

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-21-13-9-7-12(8-10-13)15(20)18-16-17-14(19-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVXOHBJCGPTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

LUF-5417 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions might use reducing agents such as lithium aluminum hydride . The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

LUF-5417 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized to investigate its effects on various biological systems and pathways. In medicine, LUF-5417 is explored for its potential therapeutic properties, including antimicrobial, antituberculosis, antioxidant, anti-inflammatory, anticonvulsant, antidepressant, anxiolytic, antihypertensive, anticancer, and antifungal activities . Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of LUF-5417 involves its interaction with specific molecular targets and pathways. For example, in the case of its insecticidal properties, LUF-5417 acts as a chitin biosynthesis inhibitor, affecting the development and survival of insects . The compound’s effects on other biological systems are mediated through its interaction with various enzymes and receptors, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Thiadiazolobenzamide Analogues in Adenosine Receptor Targeting

Key structural modifications in thiadiazolobenzamides significantly influence receptor selectivity and potency:

Key Findings :

- Methoxy vs. Hydroxy Substitution : The 4-methoxy group in LUF5417 enhances selectivity for the A₃ receptor, whereas the 4-hydroxy group in LUF5437 shifts selectivity toward the A₁ receptor, highlighting the role of electronic and steric effects in receptor binding .

- Thiadiazole Ring Modifications: Replacement of the 3-phenyl group with a 3-oxo group (CAS 2442597-65-9) eliminates adenosine receptor activity, underscoring the necessity of the aromatic phenyl group for receptor interaction .

Antiproliferative Thiadiazole-Benzamide Derivatives

Compounds with modified benzamide substituents exhibit varied anticancer activities:

Key Findings :

- Electron-Withdrawing Groups : The 3-nitro group in VIb improves activity compared to VIa, likely due to enhanced cellular uptake or target interaction .

- Bulkier Substituents : VIc’s biphenyl-methoxy group maximizes steric interactions with HDAC8 (histone deacetylase 8), correlating with its superior potency .

Thiadiazole Derivatives Targeting Enzymes and Cellular Pathways

Key Findings :

- Phosphoryl Modifications : Compound 509’s diethoxyphosphoryl group enhances inhibitory effects on cell proliferation, suggesting a role in modulating kinase signaling .

- Piperazine Linkers : Derivatives with piperazine-carboxamide moieties () exhibit structural diversity but lower similarity to LUF5417, indicating divergent target profiles .

Biological Activity

4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound can be described by its IUPAC name and molecular structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| A549 (Lung Cancer) | 0.52 | |

| HepG2 (Liver Cancer) | 10.28 |

The compound's structural features, such as the presence of the methoxy group and the thiadiazole ring, contribute to its enhanced binding affinity to target proteins involved in cancer progression.

Anti-inflammatory Properties

Thiadiazole derivatives are also noted for their anti-inflammatory effects. In vitro studies have demonstrated that these compounds can reduce pro-inflammatory cytokine production and inhibit pathways involved in inflammation.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammation.

- Receptor Binding : It can bind to specific receptors, modulating signaling pathways crucial for cell survival and proliferation.

- DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA, affecting replication and transcription processes.

Case Studies

Several studies have investigated the biological effects of thiadiazole derivatives similar to this compound:

- Kumudha et al. (2014) reported that certain thiadiazole derivatives showed up to 83% inhibition in PTZ-induced seizures in animal models, indicating potential neuroprotective effects .

- A review by MDPI (2020) highlighted the cytotoxic effects of various thiadiazole derivatives against different cancer cell lines, noting that modifications in substituents significantly impacted their efficacy .

Q & A

[Basic] What synthetic routes are commonly employed for the preparation of 4-methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide?

The synthesis typically involves cyclization reactions of thiosemicarbazides or condensation of hydrazides with isothiocyanates. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol under controlled conditions yields thiosemicarbazide intermediates, which undergo intramolecular cyclization to form the thiadiazole core . Alternative methods include using absolute ethanol with glacial acetic acid as a catalyst for Schiff base formation, followed by reflux to promote cyclization . Characterization via IR and NMR is critical to confirm intermediate structures.

[Basic] Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Key techniques include:

- IR spectroscopy : To identify functional groups (e.g., C=O stretch of the benzamide moiety at ~1650–1700 cm⁻¹ and N-H stretches).

- ¹H/¹³C NMR : To resolve aromatic protons (e.g., methoxy group at δ ~3.8 ppm) and confirm substitution patterns on the thiadiazole ring .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula.

[Advanced] How can reaction conditions be optimized to improve yield in the synthesis of thiadiazole derivatives?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .

- Catalyst use : Glacial acetic acid or piperidine can accelerate Schiff base formation in condensation reactions .

- Microwave-assisted synthesis : Reduces reaction time and improves purity compared to conventional reflux, as demonstrated in analogous triazole-thiadiazole syntheses .

[Advanced] What methodologies are used to evaluate the biological activity of this compound?

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .

- Docking studies : Molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Cytotoxicity screening : MTT assays on mammalian cell lines to assess selectivity indices .

[Advanced] How do solvent polarity and reaction temperature influence the tautomeric equilibrium of thiadiazole derivatives?

Thiole-thione tautomerism in thiadiazoles is solvent-dependent. Polar solvents (e.g., DMSO) stabilize the thione form due to hydrogen bonding, while nonpolar solvents favor the thiole tautomer. Temperature-controlled NMR studies (e.g., variable-temperature ¹H NMR) can quantify equilibrium shifts, with higher temperatures favoring entropy-driven thione formation .

[Advanced] What mechanistic insights explain the formation of the thiadiazole ring during synthesis?

The cyclization mechanism involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of the isothiocyanate, followed by elimination of ammonia or water. Density Functional Theory (DFT) calculations can model transition states and activation energies, revealing steric and electronic effects of substituents on reaction kinetics .

[Advanced] How can computational methods predict the pharmacokinetic properties of this compound?

- ADMET prediction : Tools like SwissADME or pkCSM estimate absorption, metabolism, and toxicity profiles based on lipophilicity (LogP), polar surface area, and H-bond donors/acceptors .

- Quantum mechanical calculations : To assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity and bioactivity .

[Advanced] How to resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies often arise from:

- Purity of starting materials : Impurities in phenylisothiocyanate can reduce cyclization efficiency .

- Workup procedures : Variations in crystallization solvents (e.g., ethanol vs. acetonitrile) affect yield and purity .

Statistical design of experiments (DoE) can systematically evaluate factors like solvent, catalyst loading, and temperature to identify optimal conditions .

[Advanced] What strategies are employed in structure-activity relationship (SAR) studies for thiadiazole derivatives?

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance antimicrobial activity .

- Bioisosteric replacement : Replacing the methoxy group with halogens or alkyl chains to modulate lipophilicity and target affinity .

- 3D-QSAR models : CoMFA or CoMSIA analyses correlate molecular fields (steric, electrostatic) with bioactivity data .

[Advanced] How does the electronic structure of the thiadiazole core influence its reactivity in further functionalization?

The electron-deficient thiadiazole ring facilitates electrophilic substitutions at the 5-position. Computational studies (e.g., Natural Bond Orbital analysis) reveal charge distribution patterns, guiding regioselective modifications such as Suzuki couplings or Ullmann reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.